molecular formula C12H13NO3 B6155408 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one CAS No. 874129-03-0

4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one

Cat. No.: B6155408
CAS No.: 874129-03-0
M. Wt: 219.2
InChI Key:
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Description

4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one is a chemical compound with a chromenone structure. Chromenones, also known as coumarins, are a class of organic compounds with a wide range of biological activities. This particular compound is characterized by the presence of a hydroxyethylamino group and a methyl group attached to the chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one typically involves the reaction of 6-methyl-2H-chromen-2-one with 2-aminoethanol. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminoethanol attacks the carbonyl carbon of the chromenone, leading to the formation of the desired product.

Industrial Production Methods

For industrial production, the process can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process. The product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of 4-[(2-oxoethyl)amino]-6-methyl-2H-chromen-2-one.

    Reduction: Formation of 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chroman-2-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one can be compared with other chromenone derivatives such as:

    4-hydroxy-6-methyl-2H-chromen-2-one: Lacks the hydroxyethylamino group, which may result in different biological activities.

    4-[(2-hydroxyethyl)amino]-2H-chromen-2-one: Lacks the methyl group, which can affect its chemical reactivity and biological properties.

The presence of the hydroxyethylamino group and the methyl group in this compound makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

4-(2-hydroxyethylamino)-6-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-2-3-11-9(6-8)10(13-4-5-14)7-12(15)16-11/h2-3,6-7,13-14H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHFBCDNXTZXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874129-03-0
Record name 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one
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